molecular formula C6H5ClO2S B8529204 5-Methoxy-2-thiophenecarbonyl chloride

5-Methoxy-2-thiophenecarbonyl chloride

Cat. No. B8529204
M. Wt: 176.62 g/mol
InChI Key: XKLIPCLUPXEHPE-UHFFFAOYSA-N
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Patent
US05100911

Procedure details

15.0 g (94.8 mmol) 5-methoxy-2-thiophenecarboxylic acid were heated in 100 ml thionyl chloride and 1 ml abs. DMF for 30 minutes under reflux. The excess thionyl chloride was then distilled off under vacuum. The crude product (ca. 18 g brownish oil) was quickly distilled.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([OH:10])=O)=[CH:5][CH:4]=1.CN(C=O)C.S(Cl)([Cl:18])=O>>[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([Cl:18])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(S1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride was then distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude product (ca. 18 g brownish oil) was quickly distilled

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(S1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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